PDE3 Inhibitory Scaffold Validation: Pyrido[2,3‑d]pyrimidin‑4(3H)‑one Core Confers Dual cAMP/cGMP Inhibitory Activity
A 2013 study by Ashraf Hassan Abadi et al. established that pyrido[2,3‑d]pyrimidin‑4(3H)‑one derivatives are active PDE3 inhibitors capable of inhibiting both cAMP and cGMP hydrolysis, in contrast to the corresponding 4‑amine analogs that show cGMP‑selective inhibition [REFS‑1]. Although the exact IC₅₀ of the target compound was not reported in that study, the scaffold class itself – which includes 3‑(3‑ethyl‑4‑oxo‑3,4‑dihydropyrido[2,3‑d]pyrimidin‑2‑yl)propanoic acid – has demonstrated dual‑substrate PDE3 inhibition. The dual cAMP/cGMP inhibitory profile is therapeutically relevant because it may mitigate tachycardia risk compared to cAMP‑selective PDE3 inhibitors such as milrinone [REFS‑1].
| Evidence Dimension | PDE3 inhibitory profile (cAMP vs cGMP substrate selectivity) |
|---|---|
| Target Compound Data | Pyrido[2,3‑d]pyrimidin‑4(3H)‑one scaffold (class): dual cAMP and cGMP hydrolysis inhibition |
| Comparator Or Baseline | Pyrido[2,3‑d]pyrimidin‑4‑amine scaffold (class): cGMP‑selective inhibition; milrinone (cAMP‑selective PDE3 inhibitor) |
| Quantified Difference | Dual vs selective substrate inhibition; milrinone cAMP‑selective, associated with tachycardia risk |
| Conditions | In‑vitro PDE3 enzyme assays with cAMP and cGMP substrates; HT‑29 cancer cell line proliferation assay |
Why This Matters
The dual cAMP/cGMP inhibitory profile of the pyrido[2,3‑d]pyrimidin‑4(3H)‑one scaffold offers a therapeutically differentiated PDE3 inhibition mechanism compared to cAMP‑selective clinical PDE3 inhibitors, guiding procurement for cardiovascular or oncology SAR programs.
- [1] Ashraf Hassan Abadi et al., Chem. Pharm. Bull. 2013, 61 (4), 399–407. doi:10.1248/cpb.c12-00993. View Source
